molecular formula C10H8N2O2 B1300925 3-(2-Nitrovinyl)-1H-indole CAS No. 3156-51-2

3-(2-Nitrovinyl)-1H-indole

Cat. No. B1300925
CAS RN: 3156-51-2
M. Wt: 188.18 g/mol
InChI Key: IPASVEYYTNTJTM-AATRIKPKSA-N
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Description

3-(2-Nitrovinyl)-1H-indole is a chemical compound with the linear formula C10H8N2O2 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of indole derivatives bearing a 2-nitroethyl group and polar azole moiety has been developed. This method involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring .


Molecular Structure Analysis

The molecular structure of 3-(2-Nitrovinyl)-1H-indole consists of a linear formula C10H8N2O2 . The average mass is 192.964 Da and the monoisotopic mass is 193.054642 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-(2-Nitrovinyl)-1H-indole include the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles . This reaction proceeds quickly and smoothly under the conditions of microwave activation .

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .

Application

“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of indole derivatives bearing a 2-nitroethyl group and a polar azole moiety .

Method

The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .

Results

The result of this process is the production of indole derivatives in a short time .

Synthesis of Substituted Indoles

Field

This application is also in the field of Organic Chemistry , focusing on the synthesis of substituted indoles .

Application

“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of substituted indoles through the conjugate addition of nucleophiles .

Method

The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .

Results

The result is a highly efficient preparative method for the synthesis of substituted indoles .

Synthesis of Aliphatic Nitro Compounds with Heterocyclic Substituents

Field

This application is in the field of Heterocyclic Chemistry , specifically in the synthesis of aliphatic nitro compounds with heterocyclic substituents .

Application

“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of aliphatic nitro compounds with heterocyclic substituents .

Method

The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .

Results

The result of this process is the production of aliphatic nitro compounds with heterocyclic substituents .

Synthesis of Tryptamines and Various Natural Alkaloids

Field

This application is in the field of Medicinal Chemistry , focusing on the synthesis of tryptamines and various natural alkaloids .

Application

“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of tryptamines and various natural alkaloids .

Method

The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .

Results

The result is a highly efficient preparative method for the synthesis of tryptamines and various natural alkaloids .

Synthesis of Aliphatic Nitro Compounds with Heterocyclic Substituents

Field

This application is in the field of Heterocyclic Chemistry , specifically in the synthesis of aliphatic nitro compounds with heterocyclic substituents .

Application

“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of aliphatic nitro compounds with heterocyclic substituents .

Method

The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .

Results

The result of this process is the production of aliphatic nitro compounds with heterocyclic substituents .

Synthesis of Tryptamines and Various Natural Alkaloids

Field

This application is in the field of Medicinal Chemistry , focusing on the synthesis of tryptamines and various natural alkaloids .

Application

“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of tryptamines and various natural alkaloids .

Method

The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .

Results

The result is a highly efficient preparative method for the synthesis of tryptamines and various natural alkaloids .

Future Directions

The future directions for the study and application of 3-(2-Nitrovinyl)-1H-indole could involve further exploration of its synthesis methods and potential applications . The development of efficient and selective synthetic methods for obtaining indoles is of high importance, especially considering their role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPASVEYYTNTJTM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrovinyl)-1H-indole

CAS RN

3156-51-2
Record name 3156-51-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Nitrovinyl)indole
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrovinyl)-1H-indole

Citations

For This Compound
51
Citations
VN Sonar, PA Crooks - Journal of enzyme inhibition and medicinal …, 2009 - Taylor & Francis
A series of hydrazone and 3-nitrovinyl analogs of indole-3-carboxaldehydes and related compounds were synthesized and screened for antitubercular activity against Mycobacterium …
Number of citations: 33 www.tandfonline.com
KS Siddegowda, KM Zabiulla, S Yellappa - Organic Communications, 2016 - acgpubs.org
A variety of 1-acetyl-1H-indol-3-yl derivatives have been prepared from indole-3-carboxaldehyde. By knoevenagel reaction between indole-3-carboxaldehyde and active methylene or …
Number of citations: 3 www.acgpubs.org
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 8| August 2006| Pages o3328-o3330 https://doi.org/10.1107/S1600536806026523 …
Number of citations: 1 scripts.iucr.org
M Baron, E Métay, M Lemaire… - The Journal of Organic …, 2012 - ACS Publications
A variety of nucleophiles provided by activated methylenes have been added on 3-(2-nitrovinyl)-1H-indole in very good to excellent yields, under sonication and solvent-free conditions, …
Number of citations: 26 pubs.acs.org
NA Aksenov, AA Skomorokhov, AV Aksenov… - Chemistry of …, 2019 - Springer
Synthetic approach toward indole derivatives bearing 2-nitroethyl group and polar azole moiety has been developed. This method involves conjugate addition of 1,3-dicarbonyl …
Number of citations: 5 link.springer.com
YC Wang, JL Wang, KS Burgess, JW Zhang… - RSC …, 2018 - pubs.rsc.org
An efficient, green and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds was developed. The synthesis included a one-pot, three-…
Number of citations: 32 pubs.rsc.org
V Venepally, RBN Prasad, Y Poornachandra… - 2017 - nopr.niscpr.res.in
The aim of this study is to synthesize and examine the in vitro anticancer, antioxidant and antimicrobial activities of N-fatty acyl derivatives of 4,5-dimethoxy tryptamine. A series of new N-…
Number of citations: 7 nopr.niscpr.res.in
M Zhao, W Guo, L Wu, FG Qiu - ChemistrySelect, 2022 - Wiley Online Library
An I 2 ‐promoted oxidative metal‐free [3+2] tandem annulation for the synthesis of multisubstituted imidazoles from amidines and nitroolefins in the presence of base is developed. This …
X Guo, Q Yang, J Xu, L Zhang, H Chu, P Yu… - Bioorganic & medicinal …, 2013 - Elsevier
Atrial fibrillation (AF) is one of the common arrhythmias that threaten human health. Kv1.5 potassium channel is reported as an efficacious and safe target for the treatment of AF. In this …
Number of citations: 27 www.sciencedirect.com
A Chapp - 2012 - digitalcommons.mtu.edu
With the number of ischemia reperfusion (I/R) injuries on the rise, and a lack of pharmacological intervention aimed at reducing free radical damage associated with I/R, we have …
Number of citations: 2 digitalcommons.mtu.edu

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